molecular formula C23H23N5O7S2 B2744827 Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-40-5

Ethyl 4-((4-((4-(4-nitrophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2744827
CAS No.: 361174-40-5
M. Wt: 545.59
InChI Key: LMNGTTHUEQLKCN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, a nitrophenyl group, a carbamoyl group, and a sulfonyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The thiazole and piperazine rings, in particular, would contribute significantly to the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in various solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, a category similar to the compound , have been synthesized through microwave-assisted processes. These compounds, featuring various heterocyclic nuclei, demonstrated significant antimicrobial activity against test microorganisms, with some showing antiurease and antilipase activities. This indicates the compound's potential in creating therapeutic agents targeting microbial infections and enzyme-related disorders (Başoğlu et al., 2013).

Anticancer Potentials

Derivatives synthesized from similar backbone structures have been evaluated for their anticancer properties. Specifically, novel carbazole derivatives were tested on human breast cancer cell lines (MCF7), showcasing significant activity. This underscores the utility of such compounds in developing new anticancer therapies (Sharma et al., 2014).

Antibacterial Activities

Novel piperazine derivatives have been designed and synthesized, demonstrating enhanced antibacterial activities against various pathogens. This highlights the compound's role in addressing bacterial resistance and developing new antibiotics (Qi, 2014).

Synthesis and Evaluation as Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated, showing strong anticancer agents' potential. Such studies pave the way for new drug discoveries in cancer treatment (Rehman et al., 2018).

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues were developed as novel Mycobacterium tuberculosis GyrB inhibitors. This research suggests these compounds' potential in treating tuberculosis, addressing the need for new therapeutic options (Jeankumar et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Research into thiazole derivatives and similar compounds is ongoing, with many potential applications in fields such as medicinal chemistry and drug discovery . Further studies could explore the synthesis, properties, and potential uses of this specific compound.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O7S2/c1-2-35-23(30)26-11-13-27(14-12-26)37(33,34)19-9-5-17(6-10-19)21(29)25-22-24-20(15-36-22)16-3-7-18(8-4-16)28(31)32/h3-10,15H,2,11-14H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGTTHUEQLKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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